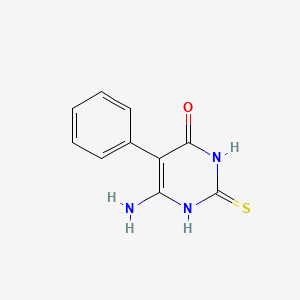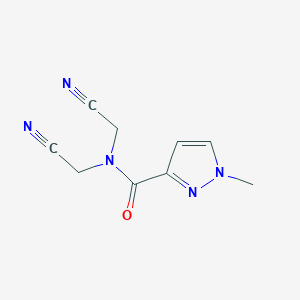
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is commonly referred to as "compound X" in the scientific literature.
Mecanismo De Acción
More research is needed to fully understand the mechanism of action of this compound.
2. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide in humans.
3. Development of Analogues: The development of analogues of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide may lead to compounds with improved potency and selectivity.
4. Combination Therapy: N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide may be used in combination with other drugs to enhance its therapeutic effects.
In conclusion, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has shown promise in various scientific research applications. Although more research is needed to fully understand its mechanism of action and potential therapeutic uses, this compound has the potential to be a valuable tool in the fight against cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit the growth of various cancer cells. However, the limitations of using this compound include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide, including:
1. Further Studies on
Métodos De Síntesis
The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide involves the reaction of 3-(4-methoxyphenyl)propanoic acid with 3-amino-4-ethyl-5-methylthiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with cyanogen bromide to produce the final product.
Aplicaciones Científicas De Investigación
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide has been studied for its potential use in various scientific research applications, including:
1. Cancer Research: N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide has been shown to inhibit the growth of various cancer cells, including breast cancer cells, lung cancer cells, and colon cancer cells.
2. Neurological Disorders: N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Antimicrobial Activity: N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-(4-methoxyphenyl)propanamide has been shown to have antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-4-15-12(2)23-18(16(15)11-19)20-17(21)10-7-13-5-8-14(22-3)9-6-13/h5-6,8-9H,4,7,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQMGCPMBHSNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)
![1-(2-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5888075.png)
![4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5888084.png)
![1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)
![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)
![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)

![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)


![N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)